molecular formula C7H2BrCl2NO3 B13629218 2-Bromo-3,5-dichloro-6-nitrobenzaldehyde

2-Bromo-3,5-dichloro-6-nitrobenzaldehyde

Cat. No.: B13629218
M. Wt: 298.90 g/mol
InChI Key: GCPPIOZAWUKDRZ-UHFFFAOYSA-N
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Description

2-Bromo-3,5-dichloro-6-nitrobenzaldehyde is a polyhalogenated and nitro-substituted benzaldehyde derivative. Its structure features a benzaldehyde core (aldehyde group at position 1) with substituents at positions 2 (bromo), 3 and 5 (chloro), and 6 (nitro). This arrangement creates a highly electron-deficient aromatic system due to the strong electron-withdrawing effects of the nitro and halogen groups. Such substitution patterns are known to influence physical properties (e.g., melting point, solubility) and chemical reactivity, particularly in nucleophilic aromatic substitution and condensation reactions.

Properties

Molecular Formula

C7H2BrCl2NO3

Molecular Weight

298.90 g/mol

IUPAC Name

2-bromo-3,5-dichloro-6-nitrobenzaldehyde

InChI

InChI=1S/C7H2BrCl2NO3/c8-6-3(2-12)7(11(13)14)5(10)1-4(6)9/h1-2H

InChI Key

GCPPIOZAWUKDRZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Br)C=O)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,5-dichloro-6-nitrobenzaldehyde typically involves multi-step reactions starting from benzaldehyde derivatives. One common method includes:

    Nitration: Benzaldehyde is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Halogenation: The nitrated benzaldehyde undergoes bromination and chlorination using bromine and chlorine in the presence of a catalyst such as iron(III) chloride.

Industrial Production Methods

Industrial production of 2-Bromo-3,5-dichloro-6-nitrobenzaldehyde follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,5-dichloro-6-nitrobenzaldehyde undergoes various chemical reactions, including:

    Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a palladium catalyst.

    Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, and halogens (bromine, chlorine) are commonly used.

    Reduction: Reducing agents such as tin(II) chloride, hydrogen gas with palladium catalyst, or lithium aluminum hydride.

    Nucleophilic Substitution: Nucleophiles like amines, thiols, and alkoxides under basic conditions.

Major Products

    Reduction: The reduction of the nitro group yields 2-Bromo-3,5-dichloro-6-aminobenzaldehyde.

    Nucleophilic Substitution: Substitution of halogens results in derivatives like 2-Amino-3,5-dichloro-6-nitrobenzaldehyde.

Scientific Research Applications

2-Bromo-3,5-dichloro-6-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3,5-dichloro-6-nitrobenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and chlorine atoms enhance the compound’s reactivity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Melting Points: Nitro groups (e.g., in 2-bromo-3:5-dinitrobenzoyl chloride derivatives) correlate with high melting points (e.g., 216°C for benzamide) due to increased polarity and intermolecular forces . Methoxy groups (e.g., 2-bromo-3:4-dimethoxybenzaldehyde) reduce melting points (86°C) by lowering crystal lattice energy and enhancing solubility . For 2-bromo-3,5-dichloro-6-nitrobenzaldehyde, the combined electron-withdrawing effects of Cl and NO₂ likely result in a melting point intermediate between nitro-dominant and methoxy-dominant analogs, though experimental data is lacking.

Reactivity Trends :

  • Nitro and halogen substituents deactivate the aromatic ring toward electrophilic substitution but facilitate nucleophilic aromatic substitution (e.g., amide formation in ). The aldehyde group in the target compound may participate in condensation reactions (e.g., Schiff base formation) despite ring deactivation.
  • Compared to acyl chlorides (), aldehydes exhibit lower reactivity in nucleophilic substitutions but retain utility in oxidation-reduction and condensation pathways.

Solubility: Polar substituents (NO₂, Cl) reduce solubility in non-polar solvents.

Research Findings and Implications

  • Derivative Synthesis : highlights the synthesis of esters, amides, and carbamates from 2-bromo-3:5-dinitrobenzoyl chloride. For example, methyl 2-bromo-3:5-dinitrobenzoate (m.p. 74°C) and 2-bromo-3:5-dinitroacetanilide (m.p. 142–143°C) demonstrate the versatility of nitrohalobenzene derivatives in forming stable intermediates . Similar reactions with 2-bromo-3,5-dichloro-6-nitrobenzaldehyde could yield Schiff bases or hydrazones, though steric and electronic effects may alter reaction kinetics.
  • Crystallography and Structural Analysis : While focuses on SHELX software, its mention of small-molecule refinement underscores the importance of crystallographic data in confirming the structure and substituent positions of such complex molecules.

Biological Activity

2-Bromo-3,5-dichloro-6-nitrobenzaldehyde is a compound that has garnered attention due to its unique structural features and potential biological activities. The presence of bromine, chlorine, and nitro groups on the benzaldehyde ring contributes to its reactivity and interaction with various biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-Bromo-3,5-dichloro-6-nitrobenzaldehyde is C7_7H3_3BrCl2_2N2_2O. Its structure includes:

  • Bromine (Br) : A halogen that can participate in electrophilic substitution reactions.
  • Chlorine (Cl) : Another halogen that enhances the compound's reactivity.
  • Nitro group (NO2_2) : Known for its ability to influence pharmacological properties.

The biological activity of 2-Bromo-3,5-dichloro-6-nitrobenzaldehyde is primarily attributed to its ability to interact with enzymes and receptors. The electron-withdrawing nature of the nitro group can enhance the compound's binding affinity to nucleophilic sites in proteins, leading to inhibition of specific enzymatic activities. This mechanism is crucial for its potential applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds with nitro groups exhibit significant antimicrobial properties. For instance, similar nitro-substituted compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The presence of halogens like bromine and chlorine may further enhance these effects by improving lipophilicity and membrane interaction.

Anticancer Potential

The compound's structure suggests potential anticancer properties. Nitro compounds are known to exhibit antitumor activity by interfering with cellular signaling pathways and inducing apoptosis in cancer cells. Studies have indicated that derivatives of nitrobenzaldehydes can inhibit tumor-associated isoforms of carbonic anhydrase, which are implicated in cancer progression .

Research Findings and Case Studies

  • Enzymatic Inhibition Studies :
    • In a study evaluating various nitro compounds, 2-Bromo-3,5-dichloro-6-nitrobenzaldehyde was tested for its inhibitory effects on carbonic anhydrase isoforms. Results showed low micromolar inhibition levels against tumor-associated isoforms .
  • Synthesis and Evaluation :
    • A series of experiments focused on synthesizing derivatives of 2-Bromo-3,5-dichloro-6-nitrobenzaldehyde revealed promising results in terms of biological activity. Compounds derived from this structure exhibited varying degrees of inhibition against cancer cell lines, suggesting a structure-activity relationship that merits further exploration .
  • Pharmacological Applications :
    • The compound has been explored for its potential use in developing agrochemicals due to its biological activity against pests. Its unique structure allows it to serve as a precursor for synthesizing more complex molecules with desired biological properties.

Comparative Analysis Table

Compound NameBiological ActivityIC50 (µM)Reference
2-Bromo-3,5-dichloro-6-nitrobenzaldehydeAntimicrobial & AntitumorLow micromolar
Nitrobenzaldehyde DerivativeAntibacterial20
4-NitrophenolEnzyme Inhibition30

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